![molecular formula C9H9BrCl2O2 B14038181 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol](/img/structure/B14038181.png)
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol
This compound is an organic compound with a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone. It is used as an intermediate in synthesizing various organic compounds and can be used in studies involving enzyme inhibition and protein interactions. This compound is also applicable in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate KMnO4 and chromium trioxide CrO3.
- Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride LiAlH4 and sodium borohydride NaBH4.
- Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide NaOCH3 and potassium cyanide KCN.
The major products formed from these reactions depend on the specific reagents and conditions used.
This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways.
Antimicrobial Activity: Compounds similar to this compound exhibit significant antimicrobial properties and have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL.
Cytotoxicity and Antitumor Activity: Research has demonstrated that certain derivatives of dichloroethanol compounds possess cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The biological evaluation typically involves MTT assay for cell viability and flow cytometry for apoptosis analysis. The proposed mechanisms include the inhibition of enzyme activity and disruption of microtubule dynamics.
Case Studies
- Study 1: Antimicrobial Efficacy: A study evaluating the antimicrobial activity of halogenated phenols found that certain derivatives displayed potent effects against Gram-positive bacteria such as Staphylococcus aureus. The study reported an MIC of 3.90 µg/mL for one derivative, suggesting that this compound could exhibit comparable efficacy.
- Study 2: Cytotoxicity in Cancer Cells: In a cytotoxicity study involving various halogenated compounds, derivatives similar to this compound were tested against cancer cell lines. Results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways.
- Study 3: Structure-Activity Relationship (SAR): An investigation into the SAR of phenolic compounds revealed that the presence of methoxy and bromo substituents significantly enhanced biological activity. The study emphasized the importance of electronic effects and steric factors in modulating the interactions between these compounds and their biological targets.
Data Tables
Table 1: Summary of Biological Activities
Activity Type | Compound Tested | MIC/IC50 Values |
---|---|---|
Antimicrobial | Related Phenolic Compound | 0.25 - 16 µg/mL |
Cytotoxicity | Similar Dichloro Compound | IC50 = 10 µM |
Apoptosis Induction | Halogenated Phenols | Induction observed |
Table 2: Structure-Activity Relationship Insights
Activity Type | Insights |
---|---|
SAR | Presence of methoxy and bromo substituents enhances biological activity; electronic effects and steric factors modulate interactions. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-methoxyphenyl)-ethanone
- 3-Bromo-5-methoxyphenylboronic acid
- 1-(3-Bromo-5-methoxyphenyl)propylamine
Uniqueness
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. These properties make it suitable for specific reactions and applications that similar compounds may not be able to achieve.
Biological Activity
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Chemical Formula : C9H8BrCl2O
- Molecular Weight : 277.02 g/mol
- IUPAC Name : this compound
The presence of bromine and methoxy groups suggests potential interactions with biological systems, particularly in the modulation of enzyme activities and receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related phenolic compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL . While specific data on the compound is limited, its structural analogs suggest a potential for similar activity.
Cytotoxicity and Antitumor Activity
Research has demonstrated that certain derivatives of dichloroethanol compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their antitumor properties using assays that measure cell viability and apoptosis induction . The biological evaluation typically involves:
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Assay Methods : MTT assay for cell viability, flow cytometry for apoptosis analysis.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Disruption of Microtubule Dynamics : Compounds with structural similarities often interact with tubulin, affecting microtubule formation and leading to cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of halogenated phenols found that certain derivatives displayed potent effects against Gram-positive bacteria such as Staphylococcus aureus. The study reported an MIC of 3.90 µg/mL for one derivative, suggesting that this compound could exhibit comparable efficacy .
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity study involving various halogenated compounds, derivatives similar to our compound were tested against cancer cell lines. Results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways .
Study 3: Structure-Activity Relationship (SAR)
An investigation into the SAR of phenolic compounds revealed that the presence of methoxy and bromo substituents significantly enhanced biological activity. The study emphasized the importance of electronic effects and steric factors in modulating the interactions between these compounds and their biological targets .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C9H9BrCl2O2 |
---|---|
Molecular Weight |
299.97 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O2/c1-14-7-3-5(2-6(10)4-7)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
BVCLVNQIFZWFMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(Cl)Cl)O)Br |
Origin of Product |
United States |
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